![molecular formula C17H28N2O4 B012704 Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate CAS No. 102417-11-8](/img/structure/B12704.png)
Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate, commonly known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is widely used in scientific research to investigate the physiological and biochemical effects of β2-adrenergic receptor activation and inhibition.
Wissenschaftliche Forschungsanwendungen
Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate is commonly used in scientific research to investigate the physiological and biochemical effects of β2-adrenergic receptor activation and inhibition. It is used to study the role of β2-adrenergic receptors in various physiological processes such as smooth muscle relaxation, cardiac function, and glucose metabolism. It is also used to investigate the role of β2-adrenergic receptors in various diseases such as asthma, chronic obstructive pulmonary disease (COPD), and heart failure.
Wirkmechanismus
Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate is a selective β2-adrenergic receptor antagonist, which means it blocks the activation of β2-adrenergic receptors. β2-adrenergic receptors are G protein-coupled receptors that are activated by the catecholamine hormones epinephrine and norepinephrine. When activated, β2-adrenergic receptors increase cAMP levels, which leads to smooth muscle relaxation, cardiac stimulation, and glucose metabolism. By blocking the activation of β2-adrenergic receptors, Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate inhibits these physiological processes.
Biochemische Und Physiologische Effekte
Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit smooth muscle relaxation, cardiac stimulation, and glucose metabolism. It has also been shown to reduce airway resistance in patients with asthma and COPD. Additionally, it has been shown to have anti-inflammatory effects in various disease models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate in lab experiments is its selectivity for β2-adrenergic receptors. This allows researchers to specifically investigate the role of β2-adrenergic receptors in various physiological and pathological processes. However, one limitation of using Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate is its potential off-target effects. It is important for researchers to carefully design their experiments to control for these potential off-target effects.
Zukünftige Richtungen
There are several future directions for research using Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate. One direction is to investigate the role of β2-adrenergic receptors in other physiological and pathological processes. For example, recent research has shown that β2-adrenergic receptors may play a role in the regulation of immune function. Another direction is to investigate the potential therapeutic uses of β2-adrenergic receptor antagonists in various diseases. For example, β2-adrenergic receptor antagonists may have potential as anti-inflammatory agents in diseases such as rheumatoid arthritis and inflammatory bowel disease. Finally, future research could focus on developing more selective and potent β2-adrenergic receptor antagonists for use in clinical settings.
Synthesemethoden
Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate is synthesized by reacting 2-(2-hydroxy-3-(propan-2-ylamino)propoxy)phenol with butyl isocyanate in the presence of a base. The reaction yields a white crystalline solid with a melting point of 156-158°C.
Eigenschaften
CAS-Nummer |
102417-11-8 |
|---|---|
Produktname |
Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate |
Molekularformel |
C17H28N2O4 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate |
InChI |
InChI=1S/C17H28N2O4/c1-4-5-10-22-17(21)19-15-8-6-7-9-16(15)23-12-14(20)11-18-13(2)3/h6-9,13-14,18,20H,4-5,10-12H2,1-3H3,(H,19,21) |
InChI-Schlüssel |
LLNPLSJWCGZQOZ-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)NC1=CC=CC=C1OCC(CNC(C)C)O |
Kanonische SMILES |
CCCCOC(=O)NC1=CC=CC=C1OCC(CNC(C)C)O |
Synonyme |
butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)octadecanamide](/img/structure/B12624.png)
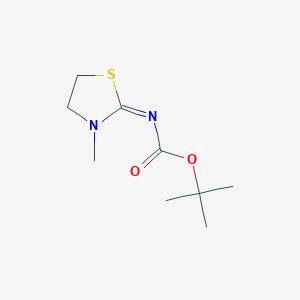
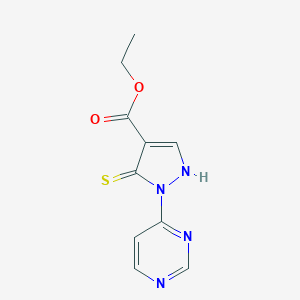
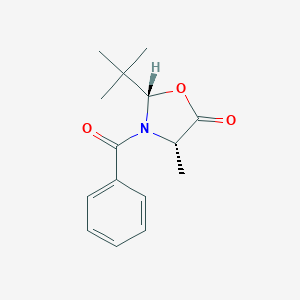


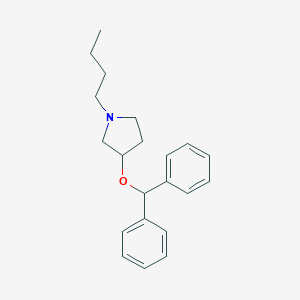
![6-[(tert-butyldimethylsilyl)oxy]-1H-indole](/img/structure/B12634.png)
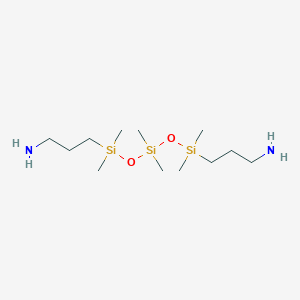
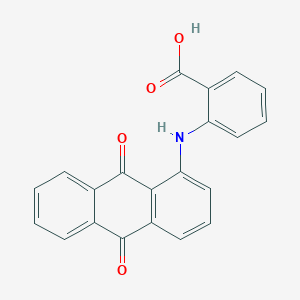
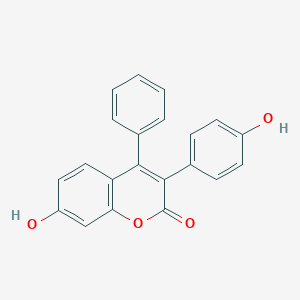
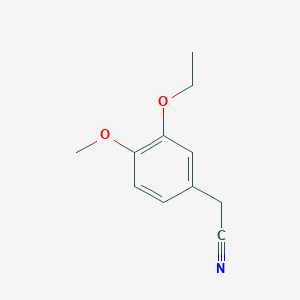
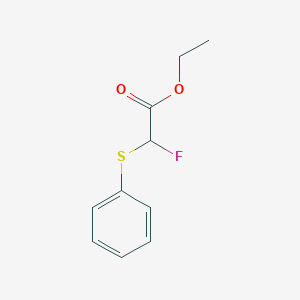
![[2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate](/img/structure/B12652.png)